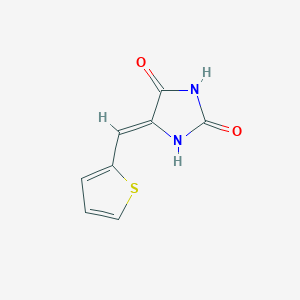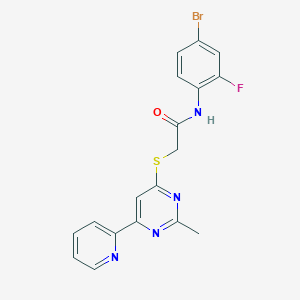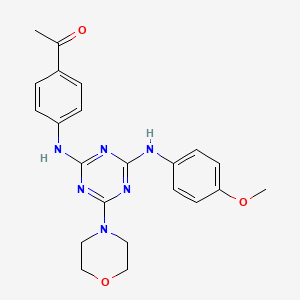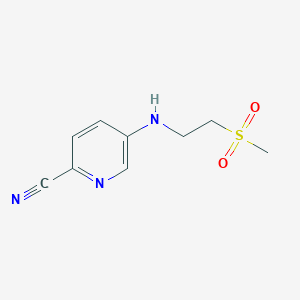![molecular formula C18H13N3 B2720485 2-[4-(1H-imidazol-1-yl)phenyl]quinoline CAS No. 861210-39-1](/img/structure/B2720485.png)
2-[4-(1H-imidazol-1-yl)phenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(1H-imidazol-1-yl)phenyl]quinoline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the Claisen–Schmidt condensation . For example, 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline was synthesized and evaluated for antimicrobial activity .Chemical Reactions Analysis
Imidazole-containing compounds show a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A significant application of imidazoquinoline compounds, including derivatives of 2-[4-(1H-imidazol-1-yl)phenyl]quinoline, is in the field of anticancer research. For instance, the synthesis of fused imidazoquinoline compounds and their evaluation for anti-cancer activity has been reported. These compounds have been synthesized using a modified Pictet-Spengler approach, demonstrating high activity against cancer cells, especially the compound 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline (Thigulla et al., 2016).
Molecular Rearrangement and Derivatives
Molecular rearrangement of imidazoquinolines leads to the creation of new indole and imidazolinone derivatives. Such rearrangements and the subsequent formation of these derivatives are of interest in medicinal chemistry due to their potential biological activities (Klásek et al., 2007).
Antimicrobial Activity
Research has also focused on the antimicrobial properties of quinoline-based imidazole derivatives. These compounds have been tested against various microbial strains, demonstrating significant potency. This includes studies conducted via both conventional and microwave methods for synthesizing these derivatives (Desai et al., 2014).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Quinoline derivatives, including those with imidazole groups, have shown effectiveness as corrosion inhibitors in certain acidic environments. This includes studies on the adsorption properties and inhibition efficiency of these compounds on materials like mild steel (Dkhireche et al., 2020).
Electrochemical Behavior
The electrochemical behavior of quinoline derivatives has been studied, focusing on their potential use in electrocatalysis. This includes exploring the properties of complexes containing these compounds and their interactions with various metals and ions (Hanson & Warren, 2018).
Wirkmechanismus
Target of Action
Compounds containing the imidazole moiety, such as 2-[4-(1h-imidazol-1-yl)phenyl]quinoline, have been reported to show a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
The broad range of biological activities associated with imidazole derivatives suggests that the compound could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-(4-imidazol-1-ylphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-2-4-17-14(3-1)7-10-18(20-17)15-5-8-16(9-6-15)21-12-11-19-13-21/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWQILZPOPECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320493 |
Source


|
| Record name | 2-(4-imidazol-1-ylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861210-39-1 |
Source


|
| Record name | 2-(4-imidazol-1-ylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)
methanone](/img/structure/B2720404.png)
![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)



![5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2720413.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2720415.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720417.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)


